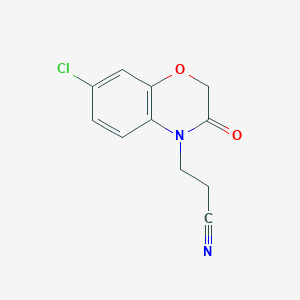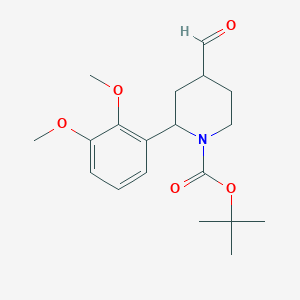
tert-Butyl 2-(2,3-dimethoxyphenyl)-4-formylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a methanone group attached to the 4-position of the piperidine ring. The compound also features a 2,3-dimethoxyphenyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Methanone Group: The protected piperidine is then reacted with a suitable reagent to introduce the methanone group at the 4-position. This can be achieved using reagents such as acyl chlorides or anhydrides.
Introduction of the 2,3-Dimethoxyphenyl Group: The final step involves the introduction of the 2,3-dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction using a suitable phenyl derivative.
Industrial Production Methods: Industrial production of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone can undergo oxidation reactions, typically involving the methanone group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, particularly at the methanone group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
Chemistry: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is particularly useful in the development of enzyme inhibitors and receptor modulators.
Medicine: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone has potential applications in medicinal chemistry. It is used in the synthesis of pharmaceutical compounds, including those with analgesic, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the development of polymers and coatings.
作用機序
The mechanism of action of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is primarily determined by its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the Boc protecting group and the 2,3-dimethoxyphenyl group influences its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
Receptors: It can modulate receptor activity, affecting signal transduction pathways and cellular responses.
類似化合物との比較
- N-Boc-(2,3-dimethoxyphenyl)-L-serine
- N-Boc-(2,3-dimethoxyphenyl)-D-serine
Comparison: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is unique due to the presence of the piperidine ring and the methanone group. In contrast, N-Boc-(2,3-dimethoxyphenyl)-L-serine and N-Boc-(2,3-dimethoxyphenyl)-D-serine contain an amino acid backbone. This structural difference results in distinct chemical properties and biological activities. The piperidine derivative is more versatile in synthetic applications, while the serine derivatives are more relevant in peptide synthesis and biological studies.
特性
分子式 |
C19H27NO5 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
tert-butyl 2-(2,3-dimethoxyphenyl)-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-10-9-13(12-21)11-15(20)14-7-6-8-16(23-4)17(14)24-5/h6-8,12-13,15H,9-11H2,1-5H3 |
InChIキー |
NPCKJTUQAWUSFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2=C(C(=CC=C2)OC)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine](/img/structure/B13400862.png)
![10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B13400881.png)
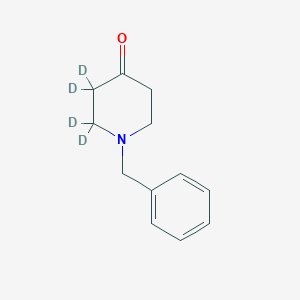


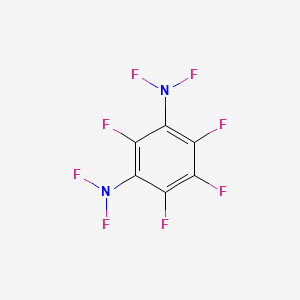
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)
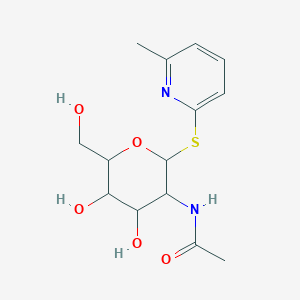

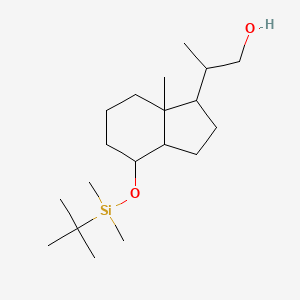
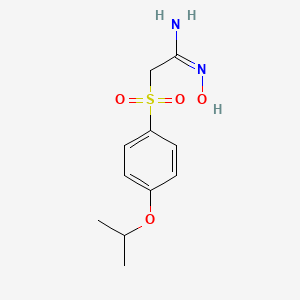

![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
